5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine
Description
Historical Context and Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Chemistry
The study of pyrazolo[1,5-a]pyridines, a class of nitrogen-containing heterocyclic compounds, dates back to 1948. sigmaaldrich.com These fused ring systems, while not commonly found in natural products, have garnered significant interest from a biological perspective. sigmaaldrich.com Early research primarily focused on the synthesis and fundamental chemical reactivity of this scaffold. chembk.com Over the decades, the field has evolved, with chemists developing more novel and uncomplicated methods for their synthesis, making these motifs more accessible for a wider range of applications. sigmaaldrich.com This has led to a growing body of literature on pyrazolo[1,5-a]pyridine analogs, with a particular focus on synthetic strategies in recent years. sigmaaldrich.com The development of new synthetic routes, including multicomponent reactions and flow chemistry techniques, has further expanded the accessible chemical space of these compounds. mdpi.com
Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry. organic-chemistry.orgchembk.com This is due to its versatile chemistry and its presence in numerous biologically active compounds. chembk.combldpharm.com The fused, rigid, and planar N-heterocyclic system is a key structural motif in many pharmaceuticals. organic-chemistry.orgnih.gov Its significance stems from the wide array of pharmacological activities exhibited by its derivatives, including anti-inflammatory, antiviral, anticancer, and kinase inhibitory properties. chembk.combldpharm.com This has made the pyrazolo[1,5-a]pyridine core a valuable framework in drug discovery and development. organic-chemistry.orgacs.org Furthermore, these compounds have found applications in materials science, particularly in the development of photophysical materials, due to their unique electronic properties. sigmaaldrich.comorganic-chemistry.org
Structural Diversity and Isomeric Forms of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine (B1248293) system is part of a larger family of pyrazolopyrimidines, which are bicyclic systems containing three or four nitrogen atoms, leading to four main possible structural isomers. bldpharm.com The pyrazolo[1,5-a]pyrimidine scaffold itself consists of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. chembk.com The structural diversity within this class of compounds is vast, arising from the ability to introduce a wide variety of substituents at multiple positions on the bicyclic core. chembk.comorganic-chemistry.org This allows for the fine-tuning of the electronic and steric properties of the molecules, which in turn influences their biological activity. chembk.com The existence of several isomeric forms, such as pyrazolo[5,1-b]pyrimidine and pyrazolo[3,4-d]pyrimidine, further contributes to the structural richness of this compound class, offering different arrangements of nitrogen atoms within the fused ring system. chembk.com
Overview of Current Research Trends in Halogenated Pyrazolo[1,5-a]pyridine Compounds
Current research has shown a significant interest in halogenated pyrazolo[1,5-a]pyridine compounds. Halogen atoms can significantly alter the physicochemical properties of organic molecules, influencing their lipophilicity, metabolic stability, and ability to form halogen bonds, which can be crucial for binding to biological targets. nih.gov Recent studies have focused on developing efficient and regioselective methods for the halogenation of the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov For instance, methods for the C3 halogenation using hypervalent iodine(III) reagents in environmentally friendly solvents like water have been reported. nih.gov Research has also explored the synthesis of mono- and di-halogenated derivatives by varying reaction conditions and reagents, providing access to a diverse range of building blocks for further chemical exploration. nih.gov These halogenated intermediates are valuable for use in cross-coupling reactions to create more complex molecules with potential therapeutic applications. nih.gov
Physicochemical Properties of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine
| Property | Value |
| Molecular Formula | C₇H₄ClIN₂ |
| Molar Mass | 278.48 g/mol |
| CAS Number | 1384290-37-2 |
Data sourced from ChemBK. chembk.com
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in heterocyclic and medicinal chemistry, with a rich history and a diverse range of applications. The introduction of halogen atoms to this scaffold is a key area of current research, aiming to modulate the properties of these compounds for various applications. While the general class of halogenated pyrazolo[1,5-a]pyridines is being actively explored, the specific derivative, this compound, remains largely uncharacterized in the public scientific domain beyond its basic chemical identifiers. This highlights a potential area for future research to synthesize and evaluate the properties and potential applications of this and other underexplored multi-halogenated heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-iodopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-6-1-2-10-11(6)7(9)4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLLAWODSXKVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(N2N=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Halogenated Pyrazolo 1,5 a Pyridine Systems
Nucleophilic Aromatic Substitution on Halogenated Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism in which a nucleophile displaces a leaving group on an aromatic ring. diva-portal.org This process is favored on electron-deficient aromatic systems, such as pyridines and related heterocycles. nih.govyoutube.com The pyrazolo[1,5-a]pyridine ring system is inherently electron-deficient, which activates it towards nucleophilic attack.
In 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine, the C5-chloro position is generally more susceptible to SNAr than the C7-iodo position due to the electronic influence of the pyridine (B92270) nitrogen. However, SNAr reactions on such scaffolds often require harsh conditions (high temperatures and strong nucleophiles) and may compete with other reaction pathways. nih.gov Consequently, palladium-catalyzed cross-coupling reactions are typically the preferred methods for functionalizing these positions due to their milder conditions, broader substrate scope, and higher predictability. rsc.org
Regioselective Functionalization Beyond Halogenation
While the halogen atoms provide primary sites for functionalization, the pyrazolo[1,5-a]pyridine core itself can undergo regioselective C-H functionalization. nih.gov These reactions offer an alternative and atom-economical route to introduce new substituents without pre-installing a halogen leaving group.
Although direct C-H functionalization studies on this compound are not extensively documented, research on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold provides valuable insights into the expected reactivity. d-nb.infonih.gov These studies have demonstrated that direct, regioselective introduction of sulfur-containing groups at the C3 position is highly efficient.
For instance, C-H thiocyanation of pyrazolo[1,5-a]pyrimidines can be achieved using potassium thiocyanate (B1210189) (KSCN) mediated by N-chlorosuccinimide (NCS) under mild, metal-free conditions. nih.govresearchgate.net Similarly, visible-light-induced C-H sulfenylation has been developed using Rose Bengal as a photocatalyst, enabling the formation of C-S bonds via a cross-dehydrogenative coupling mechanism. nih.gov These methods highlight a strong intrinsic preference for functionalization at the C3 position of the pyrazole (B372694) moiety within the fused ring system. It is plausible that the this compound scaffold would exhibit similar C3-selectivity in such C-H functionalization reactions.
Table 3: C-H Functionalization Reactions on Analogous Scaffolds
| Reaction | Reagents | Key Conditions | Position | Reference Scaffold |
|---|---|---|---|---|
| Thiocyanation | KSCN, NCS | Metal-free, ambient temp. | C3 | Pyrazolo[1,5-a]pyrimidine |
| Sulfenylation | Thiols, KI, K₂S₂O₈ | Rose Bengal, Blue LEDs | C3 | Pyrazolo[1,5-a]pyrimidine |
Metalation and Transmetalation for Further Electrophilic Trapping
The derivatization of dihalogenated pyrazolo[1,5-a]pyridines, such as this compound, can be effectively achieved through metalation, primarily via a metal-halogen exchange mechanism. This reaction is a fundamental process in organometallic chemistry that transforms an organic halide into a highly reactive organometallic intermediate, which can then be "trapped" by an electrophile to form a new carbon-carbon or carbon-heteroatom bond. wikipedia.org
The selectivity of the initial metal-halogen exchange is kinetically controlled and depends on the nature of the halogen. The established reactivity trend is I > Br > Cl, meaning that the carbon-iodine bond is significantly more susceptible to exchange than the carbon-chlorine bond. wikipedia.org Consequently, when this compound is treated with common organometallic reagents like n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) at low temperatures, the exchange is expected to occur exclusively at the C-7 position, leaving the C-5 chloro substituent intact. This generates a potent nucleophilic organometallic intermediate, such as 5-chloro-pyrazolo[1,5-a]pyridin-7-yl-lithium or its magnesium equivalent.
Once formed, this organometallic species can be used directly in reactions with a wide range of electrophiles. However, for certain transformations, particularly transition-metal-catalyzed cross-coupling reactions, a transmetalation step is often employed. nih.gov In this process, the initially formed organolithium or organomagnesium compound is reacted with a metal salt (e.g., ZnCl₂, CuCN, B(OR)₃) to generate a more stable and often more selectively reactive organometallic reagent (e.g., organozinc, organocuprate, or boronic ester). nih.gov Organozinc reagents, for instance, exhibit low reactivity on their own but readily undergo transmetalation with palladium or nickel salts, which is a key step in Negishi cross-coupling reactions. nih.gov This two-step sequence of selective metal-halogen exchange followed by transmetalation provides a powerful toolkit for introducing diverse substituents at the C-7 position.
The table below illustrates the potential reaction pathways for the functionalization of this compound following this methodology.
| Step 1: Metal-Halogen Exchange Reagent | Intermediate Formed (at C-7) | Step 2: Transmetalation Agent | Step 3: Electrophile/Coupling Partner | Potential Product (Substituted at C-7) |
|---|---|---|---|---|
| n-Butyllithium (n-BuLi) | Organolithium | None | Dimethylformamide (DMF) | 5-Chloro-pyrazolo[1,5-a]pyridine-7-carbaldehyde |
| n-Butyllithium (n-BuLi) | Organolithium | None | Carbon dioxide (CO₂) | 5-Chloro-pyrazolo[1,5-a]pyridine-7-carboxylic acid |
| Isopropylmagnesium chloride (i-PrMgCl) | Grignard Reagent | Zinc chloride (ZnCl₂) | Aryl iodide (e.g., 4-Iodoanisole) + Pd catalyst | 5-Chloro-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine |
| n-Butyllithium (n-BuLi) | Organolithium | Triisopropyl borate (B1201080) (B(O-iPr)₃) | Pinacol (followed by cross-coupling) | 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
| Isopropylmagnesium chloride (i-PrMgCl) | Grignard Reagent | Copper(I) cyanide (CuCN) | Acetyl chloride | 1-(5-Chloro-pyrazolo[1,5-a]pyridin-7-yl)ethan-1-one |
Stability and Selectivity Considerations in Transformations of Halogenated Pyrazolo[1,5-a]pyridine Core
Selectivity is a paramount consideration in the chemical transformation of poly-functionalized molecules like this compound. The successful synthesis of a desired derivative hinges on the ability to control which site on the molecule reacts. For this specific scaffold, selectivity is governed by several competing factors: the differential reactivity of the C-I and C-Cl bonds, and the acidity of the various C-H protons on the heterocyclic core.
As discussed previously, the most significant factor for selectivity in metal-halogen exchange reactions is the inherent reactivity of the carbon-halogen bond, which follows the order C-I > C-Br > C-Cl. wikipedia.org This provides a reliable and predictable method for achieving selective functionalization at the C-7 position of this compound, as the C-I bond will react much faster than the C-Cl bond under standard exchange conditions.
However, an alternative pathway for metalation is direct deprotonation, or C-H activation. The acidity of the protons on the pyrazolo[1,5-a]pyridine ring is influenced by the electron-withdrawing nitrogen atoms and the halogen substituents. Studies on the parent pyrazolo[1,5-a]pyridine scaffold using sterically hindered magnesium and zinc amide bases, such as 2,2,6,6-tetramethylpiperidyl (TMP) bases, have demonstrated exquisite regiocontrol over deprotonation. nih.govnih.gov In the absence of additives, reaction with TMPMgCl·LiCl leads to selective deprotonation and subsequent functionalization at the C-7 position. Remarkably, the regioselectivity can be completely switched. By first complexing the pyrazolo[1,5-a]pyridine substrate with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), the subsequent metalation with TMPMgCl·LiCl is redirected to the C-2 position. nih.gov This powerful strategy allows for the selective functionalization of different positions on the core, independent of the halogen placement.
Furthermore, the reactivity of the halogenated positions towards other reaction types, such as nucleophilic aromatic substitution (SNAr), must be considered. In related 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) systems, the chlorine atom at the C-7 position has been shown to be more reactive and susceptible to selective displacement by nucleophiles than the chlorine at C-5. mdpi.com This suggests that the C-7 position of the pyrazolo[1,5-a]pyridine core is generally more activated towards nucleophilic attack, providing another potential avenue for selective modification.
The choice of reagents and reaction conditions is therefore critical in dictating the outcome of a transformation. By leveraging these distinct reactivity patterns, chemists can selectively target a specific position on the this compound core for modification.
The table below summarizes the key considerations for achieving regioselectivity in the transformation of the pyrazolo[1,5-a]pyridine core.
| Reaction Type | Reagents/Conditions | Predicted Site of Reaction on this compound | Governing Principle | Reference |
|---|---|---|---|---|
| Metal-Halogen Exchange | n-BuLi or i-PrMgCl; Low temp. | C-7 (Iodo position) | Higher kinetic reactivity of C-I vs. C-Cl bond. | wikipedia.org |
| Directed C-H Metalation (Deprotonation) | TMPMgCl·LiCl | C-7 | Inherent acidity and directing effect of the ring nitrogens. | nih.gov |
| Lewis Acid-Mediated C-H Metalation | 1. BF₃·OEt₂ 2. TMPMgCl·LiCl | C-2 | Lewis acid coordination alters the electronic landscape, redirecting the base to a different site. | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine, alkoxide) | C-7 (likely more reactive than C-5) | Higher electrophilicity and stabilization of the Meisenheimer intermediate at the C-7 position. | mdpi.com |
Spectroscopic Characterization Techniques for Pyrazolo 1,5 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR, ¹³C NMR, and two-dimensional NMR data for 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine are not available in the searched scientific literature.
Specific chemical shifts and coupling constants for the protons on the this compound ring system have not been publicly documented.
The ¹³C NMR spectral data, which would confirm the carbon backbone of this compound, has not been published.
Comprehensive structural confirmation of this compound using 2D NMR techniques is not available in the public domain.
Infrared (IR) Spectroscopy: Identification of Key Functional Groups
Specific IR absorption frequencies for this compound are not documented in the available resources.
Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Analysis
While the molecular weight can be calculated from the formula C₇H₄ClIN₂ as approximately 278.48 g/mol , the experimental mass spectrum and fragmentation data for this compound are not available.
Elemental Analysis: Confirmation of Empirical Formula
The theoretical elemental composition of this compound (C: 30.20%, H: 1.45%, Cl: 12.74%, I: 45.59%, N: 10.06%) can be calculated, but experimental elemental analysis data to confirm the empirical formula has not been found in published literature.
X-ray Crystallography: Solid-State Structural Determination and Stereochemical Elucidation
X-ray crystallography is a powerful analytical technique that provides unequivocal proof of a molecule's connectivity and stereochemistry. For the pyrazolo[1,5-a]pyridine (B1195680) scaffold, this technique is instrumental in confirming the regioselectivity of synthetic reactions and understanding the supramolecular architecture in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.
To illustrate the utility of X-ray crystallography in this chemical class, we will examine the crystallographic data for two representative pyrazolo[1,5-a]pyridine derivatives, as reported in the literature. These examples will highlight the type of detailed structural information that can be obtained.
Example 1: 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
In a study focusing on the synthesis of novel pyrazolo[1,5-a]pyridine derivatives, the structure of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester was confirmed by single-crystal X-ray diffraction. The crystallographic data provides a wealth of information about the molecule's geometry and packing in the crystal lattice.
Below is an interactive table summarizing the key crystallographic data for this compound.
| Parameter | Value |
| Empirical Formula | C20H18N4O2 |
| Formula Weight | 346.39 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 11.234(2) |
| α (°) | 90 |
| β (°) | 98.12(3) |
| γ (°) | 90 |
| Volume (Å3) | 1738.9(6) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.323 |
Example 2: 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester
Another example that showcases the power of X-ray crystallography is the structural determination of 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester. The crystallographic data for this compound provides insights into the influence of different substituents on the molecular geometry and crystal packing.
The following interactive table presents the crystallographic data for this derivative.
| Parameter | Value |
| Empirical Formula | C19H16N4O5 |
| Formula Weight | 380.36 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 11.251(2) |
| b (Å) | 10.026(2) |
| c (Å) | 17.905(4) |
| α (°) | 90 |
| β (°) | 90.013(7) |
| γ (°) | 90 |
| Volume (Å3) | 2019.7(7) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.251 |
In this structure, the pyrazolo[1,5-a]pyridine core is again confirmed to be essentially planar. The presence of two dimethyl carboxylate groups at the 2 and 3 positions, along with the 4-methoxyphenyl (B3050149) group at the 5-position, leads to a distinct three-dimensional arrangement. The analysis of the crystal structure reveals a complex network of intermolecular interactions, including hydrogen bonds and π-π stacking, which dictate the packing of the molecules in the solid state. This level of detail is invaluable for fields such as materials science, where crystal packing can significantly influence a material's properties.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic and geometric properties of pyrazolo[1,5-a]pyridine (B1195680) derivatives. These theoretical studies offer insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure and electronic properties of heterocyclic compounds. researchgate.netjohnshopkins.edu For pyrazolo[1,5-a]pyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d), are employed to determine the equilibrium geometry and predict stability. researchgate.netmodern-journals.com These studies calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov
The optimized molecular structure from DFT calculations reveals the planarity of the fused pyrazolo[1,5-a]pyridine ring system. researchgate.net The introduction of substituents, such as the chloro and iodo groups in 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine, influences the electronic distribution and geometry of the parent scaffold. DFT calculations can quantify these effects, providing a detailed picture of the molecule's three-dimensional structure and inherent stability. Total energy, electronic energy, and binding energy are among the key parameters calculated to assess molecular stability.
Table 1: Representative Theoretical Geometrical Parameters for Pyrazolo[1,5-a]pyridine Scaffolds
| Parameter | Typical Value Range | Description |
|---|---|---|
| Bond Length (C-N) | 1.3 - 1.4 Å | Carbon-Nitrogen bond lengths within the heterocyclic rings. |
| Bond Length (C-C) | 1.3 - 1.5 Å | Carbon-Carbon bond lengths within the fused ring system. |
Note: This table presents generalized data for the pyrazolo[1,5-a]pyridine scaffold based on computational studies of its derivatives. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecular surface. researchgate.net Different colors on the MEP map correspond to different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.
For a molecule like this compound, the MEP map would likely show negative potential regions around the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings, indicating their role as hydrogen bond acceptors. rsc.org Conversely, the hydrogen atoms and the regions around the electron-withdrawing halogen atoms might exhibit positive potential. This information is critical for understanding intermolecular interactions and predicting how the molecule will bind to a biological target. rsc.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable computational techniques in drug discovery, used to predict how a ligand, such as a pyrazolo[1,5-a]pyridine derivative, interacts with a biological macromolecule.
The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of many compounds that interact with biological targets like protein kinases. nih.govnih.gov Molecular docking simulations are used to place a ligand into the binding site of a target protein and predict its binding conformation and affinity. mdpi.comekb.eg
Conceptually, the docking of this compound into a protein's active site would involve several types of non-covalent interactions:
Hydrogen Bonding: The nitrogen atoms within the fused heterocyclic rings can act as hydrogen bond acceptors, interacting with donor residues (e.g., backbone amides) in the protein active site. nih.gov
Hydrophobic Interactions: The planar aromatic ring system can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Halogen Bonding: The chlorine and iodine atoms can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or sulfur) in the protein's binding pocket, which can significantly enhance binding affinity.
These interactions stabilize the ligand-protein complex, and understanding them is key to designing more potent and selective inhibitors. nih.govrsc.org For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of cyclin-dependent kinase 2 (CDK2) have shown crucial hydrogen bond interactions with the backbone of residues like Leu83. nih.gov
While docking provides a static picture of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand and its complex with a biological target. nih.gov MD simulations model the atomic movements over time, allowing for the assessment of the stability of the predicted binding mode and the flexibility of the ligand and protein. nih.govrsc.org
For pyrazolo[1,5-a]pyridine derivatives, MD simulations can confirm whether the interactions predicted by docking are maintained over a period of time. rsc.org These simulations can reveal stable conformations of the ligand within the binding site, such as the 'flying bat' conformation observed for some pyrazolo[1,5-a]pyrimidine inhibitors. nih.govrsc.org The conformational flexibility of substituents on the pyrazolo[1,5-a]pyridine core can be analyzed to understand how they adapt to the shape and properties of the binding pocket. This dynamic information is crucial for the rational optimization of lead compounds to improve their binding affinity and selectivity. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyridine |
| Pyrazolo[1,5-a]pyrimidine |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Leu83 |
Mechanistic Insights into Reaction Pathways via Computational Approaches
While specific computational studies on the reaction pathways leading to this compound are not extensively documented, the general mechanisms for the synthesis of the pyrazolo[1,5-a]pyridine core have been subject to theoretical investigation. These studies provide a framework for understanding the formation of this important heterocyclic system.
One of the most common methods for synthesizing pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.orgacs.org Computational approaches, particularly Density Functional Theory (DFT), are employed to model the transition states and intermediates of this reaction. These calculations help to determine the regioselectivity of the cycloaddition, which is a critical aspect when using unsymmetrical alkynes. The calculations can reveal the activation energies for the different possible pathways, thereby predicting the most likely product isomer.
Another synthetic route that has been explored computationally is the cross-dehydrogenative coupling (CDC) reaction. For instance, the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds can be promoted by acetic acid and molecular oxygen. acs.orgnih.gov A plausible mechanism involves the initial proton transfer from acetic acid to activate the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the dicarbonyl compound. acs.org Subsequent oxidative dehydrogenation and cyclization lead to the pyrazolo[1,5-a]pyridine product. acs.org DFT calculations can be used to model the energetics of this proposed pathway, providing theoretical support for the suggested mechanism.
In the context of this compound, computational modeling could be used to understand how the electron-withdrawing chloro and iodo substituents on the pyridine ring influence the reactivity of the precursors and the stability of the intermediates in these synthetic routes. Such studies can predict whether these substituents would favor one reaction pathway over another and can help in optimizing reaction conditions.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are invaluable for predicting the spectroscopic parameters of molecules, which is crucial for their structural elucidation. For pyrazolo[1,5-a]pyridine derivatives, DFT calculations are commonly used to predict nuclear magnetic resonance (NMR) chemical shifts and other spectroscopic properties. nih.gov
The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p)) is critical for obtaining results that correlate well with experimental data. nih.govbohrium.com The process involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors, which are subsequently converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com
For a molecule like this compound, theoretical calculations can predict the chemical shifts for each proton and carbon atom. These predictions can aid in the assignment of the experimentally obtained NMR spectra, which can be complex due to the substituted heterocyclic system. The accuracy of these predictions can be high enough to distinguish between different isomers.
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT-based prediction of the ¹H and ¹³C NMR chemical shifts for this compound.
Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 142.5 |
| H2 | 8.10 | - |
| C3 | - | 112.0 |
| H3 | 6.80 | - |
| C5 | - | 125.0 |
| C6 | - | 130.0 |
| H6 | 7.50 | - |
| C7 | - | 95.0 |
| C8a | - | 145.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. It represents the type of output expected from theoretical calculations and does not represent experimentally verified data.
In addition to NMR data, theoretical models can also be used to predict other spectroscopic properties, such as infrared (IR) vibrational frequencies and electronic absorption spectra (UV-Vis), further aiding in the comprehensive characterization of novel pyrazolo[1,5-a]pyridine derivatives.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazolo 1,5 a Pyridine Scaffolds
Influence of Halogenation (e.g., Chlorine at C5, Iodine at C7) on Electronic and Steric Properties of the Scaffold
The introduction of halogen atoms, such as chlorine at the C5 position and iodine at the C7 position of the pyrazolo[1,5-a]pyridine (B1195680) ring, profoundly alters the scaffold's electronic and steric characteristics. These changes are fundamental to its reactivity and interaction with biological targets.
Electronic Properties: Both chlorine and iodine are electron-withdrawing groups due to their high electronegativity, which reduces the electron density of the aromatic ring system. This inductive effect makes the pyrimidine (B1678525) ring part of the scaffold more electrophilic, particularly at positions 5 and 7. This increased electrophilicity is a key factor in nucleophilic aromatic substitution reactions. nih.govencyclopedia.pub The iodine atom, being less electronegative but more polarizable than chlorine, can also participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. researchgate.net This interaction can be significant in directing crystal packing and in molecular recognition at a biological target's active site.
| Property | Chlorine (Cl) | Iodine (I) | Impact on Pyrazolo[1,5-a]pyridine Scaffold |
|---|---|---|---|
| Van der Waals Radius (Å) | 1.75 | 1.98 | Iodine at C7 introduces greater steric bulk than chlorine at C5. |
| Electronegativity (Pauling Scale) | 3.16 | 2.66 | Both are electron-withdrawing, increasing the electrophilicity of the ring. Chlorine has a stronger inductive effect. |
| Polarizability (ų) | 2.18 | 5.35 | Iodine is more polarizable, enhancing potential for van der Waals and halogen bonding interactions. |
| Bond Energy (C-X in Ph-X, kJ/mol) | 409 | 272 | The C-I bond is weaker and more reactive than the C-Cl bond, particularly in cross-coupling reactions. |
Positional Effects of Substituents on Scaffold Reactivity and Modulatory Capabilities
The positions of the chlorine and iodine atoms on the pyrazolo[1,5-a]pyridine scaffold create differential reactivity, allowing for selective functionalization. The C7 position is generally more reactive towards nucleophilic substitution than the C5 position. nih.gov This is attributed to the electronic nature of the fused ring system.
The weaker carbon-iodine bond at C7 makes it a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.gov This allows for the introduction of a wide variety of substituents (aryl, alkyl, amino, and alkynyl groups) at this position, while potentially leaving the C5-chloro group intact for subsequent modifications. This regioselective reactivity is a powerful tool for building molecular diversity. nih.govnih.gov The modulation of biological activity is often highly dependent on the specific location and nature of these introduced substituents. For instance, modifying the C7 position can significantly impact how the molecule fits into and interacts with a target protein's binding pocket. mdpi.com
Strategies for Substituent Pattern Optimization on the Pyrazolo[1,5-a]pyridine Core
Optimizing the substituent pattern on the pyrazolo[1,5-a]pyridine core is a key objective in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Common strategies include:
Systematic SAR Exploration: Synthesizing libraries of analogues where substituents at C5 and C7 are systematically varied. For example, starting with 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine, the C7 position can be elaborated via Suzuki coupling with a range of boronic acids, followed by modification at the C5 position. nih.govmdpi.com
Regioselective Synthesis: Exploiting the differential reactivity of the halogenated positions to control the sequence of reactions and achieve the desired substitution pattern. nih.govnih.gov
Parallel Synthesis: Employing high-throughput techniques to rapidly generate a large number of derivatives for screening, allowing for the efficient identification of promising substitution patterns.
These optimization efforts have led to the discovery of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with potent activities as kinase inhibitors and anti-inflammatory agents. arabjchem.orgdoaj.org
Rational Design Approaches for Novel Pyrazolo[1,5-a]pyridine Derivatives with Tuned Properties
Rational design utilizes structural information of the biological target to guide the synthesis of new molecules with improved or specific properties. nih.govresearchgate.net For the pyrazolo[1,5-a]pyridine scaffold, this often involves:
Structure-Based Drug Design (SBDD): Using X-ray crystallography or homology modeling to understand how pyrazolo[1,5-a]pyridine derivatives bind to a target protein. mdpi.com This information allows for the design of new substituents that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, thereby enhancing affinity and selectivity. mdpi.comrsc.org
Computational Chemistry: Molecular docking and dynamic simulations can predict the binding modes and affinities of virtual compounds, helping to prioritize which derivatives to synthesize. arabjchem.org This computational screening can save significant time and resources. For example, docking studies might suggest that a bulky hydrophobic group at C7 and a hydrogen bond donor at C5 would be optimal for a specific kinase's ATP-binding pocket.
These rational approaches have been successfully used to design novel pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents and inhibitors of specific enzymes. nih.govnih.gov
| Design Strategy | Description | Application Example for Pyrazolo[1,5-a]pyridines |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of a lead compound to determine the effect of each change on biological activity. | Synthesizing analogues with different alkyl and aryl groups at C7 to find the optimal size and electronics for kinase inhibition. rsc.org |
| Structure-Based Drug Design (SBDD) | Utilizing the 3D structure of the target protein to design ligands that fit precisely into the binding site. | Designing substituents at C5 to form a hydrogen bond with a specific amino acid residue in the target's active site. mdpi.com |
| Fragment-Based Drug Design (FBDD) | Screening small molecular fragments and then growing or linking them to create a more potent lead. | Identifying a small fragment that binds to a sub-pocket and then linking it to the C7 position of the scaffold. |
| Privileged Scaffold Diversification | Decorating a known "privileged" scaffold (one that binds to multiple targets) with diverse substituents. | Using the inherent reactivity of this compound to create a library of compounds for broad biological screening. |
Bioisosteric Replacements and Scaffold Hopping Strategies within the Pyrazolo[1,5-a]pyridine Framework (Conceptual)
Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.netnih.gov This strategy is used to improve potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Within the this compound context, conceptual bioisosteric replacements could include:
Halogen for Cyano/Trifluoromethyl Group: Replacing the chlorine at C5 with a cyano (-CN) or trifluoromethyl (-CF3) group. These are also electron-withdrawing but have different steric profiles and hydrogen bonding capabilities, which could fine-tune electronic properties and interactions with the target.
Iodine for Alkynyl Group: The iodine at C7 could be replaced by an ethynyl (B1212043) or propynyl (B12738560) group. These groups can act as linkers for further functionalization or engage in different types of non-covalent interactions within a binding site.
Scaffold Hopping: Scaffold hopping is a more drastic design strategy that involves replacing the core pyrazolo[1,5-a]pyridine structure with a different, often structurally novel, scaffold while retaining the original's key pharmacophoric features and biological activity. researchgate.netnih.gov The goal is to discover new intellectual property, improve properties, or escape from known liabilities of the original scaffold.
For the pyrazolo[1,5-a]pyridine framework, a conceptual scaffold hop could involve replacing it with other fused bicyclic heteroaromatics that can project substituents in a similar 3D orientation, such as:
Imidazo[1,2-a]pyridines
Triazolo[1,5-a]pyridines researchgate.net
Pyrazolo[1,5-a]pyrimidines arkat-usa.orgresearchgate.net
The success of such a hop depends on the new scaffold's ability to mimic the key interactions of the original molecule with its biological target. researchgate.net
Future Directions and Emerging Research Avenues in Pyrazolo 1,5 a Pyridine Chemistry
Development of Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of pyrazolo[1,5-a]pyridines is no exception. Future research will prioritize the development of sustainable and green chemistry approaches to minimize waste, reduce energy consumption, and utilize renewable resources.
Recent advancements have already demonstrated the potential of green chemistry in this area. For instance, an efficient synthesis of substituted pyrazolo[1,5-a]pyridine (B1195680) derivatives has been achieved through a cross-dehydrogenative coupling reaction promoted by acetic acid and molecular oxygen. acs.orgnih.gov This method offers high atom economy and avoids the use of toxic or harsh reagents, making it an environmentally compatible process. acs.orgnih.gov
Key areas of future development in green synthesis of pyrazolo[1,5-a]pyridines will likely include:
Catalyst Development: Designing novel, highly efficient, and recyclable catalysts, such as ionic liquids, to drive the synthesis reactions. Choline hydroxide (B78521) has already been identified as a green and efficient basic ionic liquid catalyst for the synthesis of related fused pyrimidine (B1678525) derivatives. researchgate.net
Alternative Solvents: Exploring the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources.
Exploration of Novel Reactivity Patterns and Functionalization Methodologies
The functionalization of the pyrazolo[1,5-a]pyridine core is crucial for tuning its physicochemical and biological properties. Future research will focus on discovering novel reactivity patterns and developing innovative functionalization methodologies to access a wider range of derivatives.
The presence of both a chloro and an iodo substituent on the 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine ring system provides two distinct handles for selective functionalization. The carbon-iodine bond is generally more reactive towards cross-coupling reactions than the carbon-chlorine bond, allowing for sequential modifications.
Future explorations in this area will likely involve:
Late-Stage Functionalization: Developing methods for the direct introduction of functional groups onto the pre-formed pyrazolo[1,5-a]pyridine scaffold, enabling rapid access to diverse compound libraries.
C-H Activation: Utilizing C-H activation strategies to directly functionalize the carbon-hydrogen bonds of the heterocyclic ring, offering a more atom-economical approach compared to traditional cross-coupling reactions.
Photoredox Catalysis: Harnessing the power of visible light to drive novel chemical transformations and access previously inaccessible reactivity patterns.
Flow Chemistry: Employing continuous flow technologies for safer, more efficient, and scalable synthesis of pyrazolo[1,5-a]pyridine derivatives.
Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyridine Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and material science. In the context of pyrazolo[1,5-a]pyridines, these computational tools can significantly accelerate the design and discovery of new molecules with desired properties.
AI and ML algorithms can be employed for:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of novel pyrazolo[1,5-a]pyridine derivatives.
De Novo Design: Generating novel molecular structures with optimized properties using generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs).
Reaction Prediction and Synthesis Planning: Predicting the outcomes of chemical reactions and designing efficient synthetic routes for the target molecules.
Virtual Screening: Screening large virtual libraries of pyrazolo[1,5-a]pyridine derivatives against biological targets to identify promising lead compounds.
Advanced Mechanistic Studies and Reaction Pathway Elucidation for Complex Transformations
A deep understanding of reaction mechanisms is fundamental for the development of new and improved synthetic methods. Future research will focus on advanced mechanistic studies to elucidate the intricate reaction pathways involved in the synthesis and functionalization of pyrazolo[1,5-a]pyridines.
A combination of experimental and computational techniques will be crucial for these investigations. This includes:
In-situ Spectroscopic Techniques: Utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to monitor reactions in real-time and identify reaction intermediates.
Kinetic Studies: Performing detailed kinetic analyses to determine reaction rates and understand the factors that influence them.
Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and gain insights into transition state structures.
Expanding the Scope of Biological Target Modulation and Material Science Applications (General)
The versatile pyrazolo[1,5-a]pyridine scaffold has already shown promise in various applications, particularly in medicinal chemistry as protein kinase inhibitors for cancer treatment. researchgate.netnih.gov Future research will aim to expand the scope of their biological target modulation and explore their potential in material science.
In the realm of medicinal chemistry , future efforts will focus on:
Targeting New Disease Areas: Investigating the potential of pyrazolo[1,5-a]pyridine derivatives in treating a broader range of diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.
Developing Allosteric Modulators: Designing compounds that bind to allosteric sites on proteins, offering a more selective and potentially safer therapeutic approach.
PROTACs and Molecular Glues: Exploring the use of the pyrazolo[1,5-a]pyridine scaffold in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues for targeted protein degradation.
In material science , the unique photophysical and electronic properties of pyrazolo[1,5-a]pyridines could be harnessed for the development of:
Organic Light-Emitting Diodes (OLEDs): Designing novel emitters for more efficient and stable OLED displays.
Organic Photovoltaics (OPVs): Developing new donor and acceptor materials for next-generation solar cells.
Sensors and Probes: Creating fluorescent sensors for the detection of ions, molecules, and biological analytes.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm substitution patterns via coupling constants and chemical shifts. For example, aromatic protons in pyrazolo[1,5-a]pyrimidines show distinct splitting (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve planar fused-ring systems (dihedral angles <10° between pyrazole and pyrimidine rings) and confirm halogen positions. reports a mean C–C bond length of 1.39 Å and R-factor = 0.035 for structural validation .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .
How can discrepancies in elemental analysis data be resolved during compound characterization?
Advanced Research Focus
Discrepancies often arise from incomplete purification or hygroscopic intermediates. For example, reports a 0.43% deviation in nitrogen content due to residual solvent. Solutions include:
- Recrystallization : Use mixed solvents (e.g., cyclohexane/CH₂Cl₂) to remove impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+) with <2 ppm error.
- Thermogravimetric Analysis (TGA) : Detect moisture or solvent residues contributing to mass imbalances .
What in silico approaches predict the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- Molecular Docking : Screen against targets like Pf-dihydroorotate dehydrogenase (antimalarial) or COX-2 (anti-inflammatory). identifies derivatives with IC₅₀ values <1 µM using Glide SP scoring .
- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3.5) and bioavailability. Avoid derivatives with Pan-Assay Interference Compounds (PAINS) alerts.
- QSAR Models : Correlate substituent electronegativity (e.g., iodine’s polarizability) with activity trends .
How to optimize reaction conditions for scale-up while maintaining safety?
Q. Advanced Research Focus
- Waste Management : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .
- Continuous Flow Chemistry : Reduce hazardous reagent handling (e.g., POCl₃) by automating reactions in microreactors.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect exothermic events and prevent runaway reactions .
What strategies address low yields in multi-step syntheses of pyrazolo[1,5-a]pyridine derivatives?
Q. Advanced Research Focus
- Catalyst Optimization : Use Pd/Cu systems for cross-coupling (e.g., Suzuki for aryl groups) with ligand additives (e.g., XPhos) to enhance efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20% .
- Parallel Synthesis : Screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. EtOH/NEt₃) to identify optimal conditions .
How to analyze structure-activity relationships (SAR) for anticancer derivatives?
Q. Advanced Research Focus
- Bioisosteric Replacement : Replace iodine with trifluoromethyl (CF₃) to enhance lipophilicity and target binding .
- Crystallographic Data : Compare binding modes of active vs. inactive analogs (e.g., π-π stacking with kinase active sites) .
- In Vivo Testing : Prioritize derivatives with IC₅₀ <10 µM in HepG2 or MCF-7 cell lines for xenograft studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
